molecular formula C11H8F6O3 B6313071 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester CAS No. 1858241-67-4

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester

Cat. No. B6313071
CAS RN: 1858241-67-4
M. Wt: 302.17 g/mol
InChI Key: KOCQGZQSKIFZFR-UHFFFAOYSA-N
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Description

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester (HFPBME) is an organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. HFPBME is a derivative of benzoic acid, and is composed of a benzene ring with a methyl ester group attached to the central carbon atom and a hexafluoropropoxy group attached to the carboxylic acid group. HFPBME has a molecular weight of 265.16 g/mol and a melting point of 75-76 °C.

Mechanism of Action

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible and can be modulated by the concentration of the inhibitor and the pH of the solution. 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester also acts as an allosteric inhibitor, meaning that it can bind to the enzyme at a site other than the active site and modulate the enzyme's activity.
Biochemical and Physiological Effects
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the transmission of nerve signals in the brain, and it has been used as a model compound in studies of enzyme inhibition. In addition, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has been shown to have anti-inflammatory and antioxidant effects in animal studies, and it has been found to have potential applications in the treatment of various diseases, including cancer.

Advantages and Limitations for Lab Experiments

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structure is relatively simple, making it easy to work with. In addition, it has a wide range of applications in scientific research and can be used as a reagent in organic synthesis, an inhibitor of enzymes, and a model compound in studies of enzyme inhibition. However, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester also has some limitations. It is not very soluble in water, and its structure is not very stable, which can make it difficult to work with in certain experiments.

Future Directions

The potential future applications of 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester are numerous. It could be used in the development of new pharmaceuticals and agricultural chemicals, as well as in the treatment of various diseases. In addition, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester could be used to develop new inhibitors of enzymes, as well as new allosteric inhibitors that could modulate the activity of enzymes. Finally, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester could be used to develop new analytical methods for the detection and quantification of enzymes, as well as new methods for the study of enzyme inhibition.

Synthesis Methods

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester can be synthesized in a two-step process. In the first step, benzoic acid is reacted with ethylhexafluoropropanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the esterification of the resulting carboxylic acid with methyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agricultural chemicals. In addition, 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has been used as an inhibitor of enzymes, including acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has also been used as a substrate in enzyme kinetic studies and as a model compound in studies of enzyme inhibition.

properties

IUPAC Name

methyl 2-(1,1,2,3,3,3-hexafluoropropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O3/c1-19-8(18)6-4-2-3-5-7(6)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQGZQSKIFZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester

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